4-Chlorophenylhydrazine

Catalog No.
S599724
CAS No.
1073-69-4
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenylhydrazine

CAS Number

1073-69-4

Product Name

4-Chlorophenylhydrazine

IUPAC Name

(4-chlorophenyl)hydrazine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2

InChI Key

XXNOGQJZAOXWAQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)Cl

Synonyms

4-chlorophenylhydrazine, 4-chlorophenylhydrazine hydrochloride, 4-chlorophenylhydrazine monohydrochloride, 4-chlorophenylhydrazine oxalate (1:1), 4-chlorophenylhydrazine sulfate, 4-chlorophenylhydrazine sulfate (2:1)

Canonical SMILES

C1=CC(=CC=C1NN)Cl

Organic Synthesis:

4-Chlorophenylhydrazine is primarily used as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides. Its ability to form specific bonds with other molecules makes it a valuable tool for organic chemists.

Source

[National Center for Biotechnology Information. PubChem Compound Summary for 4-Chlorophenylhydrazine. ]

Analytical Chemistry:

4-Chlorophenylhydrazine can be used as an analytical reagent for the detection and identification of certain carbonyl compounds (compounds containing a carbon-oxygen double bond). It reacts with these compounds to form characteristic derivatives that can be easily identified using various spectroscopic techniques.

Source

[Sigma-Aldrich. 4-Chlorophenylhydrazine 98% 1073-70-7. ]

Research on Biological Activity:

Source

[Biosynth. (4-Chlorophenyl)hydrazine hydrochloride. ]

4-Chlorophenylhydrazine is an organic compound with the molecular formula C6_6H7_7ClN2_2. It is characterized by the presence of a chlorophenyl group attached to a hydrazine moiety. This compound is typically encountered as a hydrochloride salt, known as 4-chlorophenylhydrazine hydrochloride, which is a white to light red crystalline solid. The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure can be represented as follows:

  • Molecular Structure:
    4-Chlorophenylhydrazine Structure

, including:

  • Diazotization: The compound can be synthesized from 4-chloroaniline through a diazotization reaction using sodium nitrite in acidic conditions. This reaction involves the formation of a diazonium salt, which can then undergo further transformations.
  • Reduction Reactions: Following diazotization, 4-chlorophenylhydrazine can be produced via reduction reactions, typically using sodium metabisulfite or other reducing agents under controlled pH and temperature conditions. This process allows for high yields and purity of the final product .

Research indicates that 4-chlorophenylhydrazine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential anti-cancer properties and as an intermediate in the synthesis of various bioactive compounds. Additionally, it has shown activity against certain bacterial strains, suggesting possible applications in antimicrobial therapies .

The synthesis of 4-chlorophenylhydrazine generally involves the following methods:

  • Diazotization Method:
    • Starting Material: 4-Chloroaniline
    • Reagents: Sodium nitrite and hydrochloric acid
    • Procedure: The 4-chloroaniline is dissolved in hydrochloric acid, cooled, and treated with sodium nitrite to form the diazonium salt. This intermediate is then reduced to yield 4-chlorophenylhydrazine.
  • Reduction Method:
    • Reagents: Sodium metabisulfite
    • Conditions: Typically performed at temperatures between 10°C to 35°C with a pH range of 7 to 9.
    • This method provides a high yield and purity of the product due to the mild reaction conditions employed .

4-Chlorophenylhydrazine has several important applications:

  • Pharmaceutical Intermediates: It is widely used in the synthesis of various pharmaceutical compounds, including anti-cancer agents.
  • Agricultural Chemicals: The compound serves as an intermediate in the production of agrochemicals.
  • Research

Studies on the interactions of 4-chlorophenylhydrazine with biological systems have revealed its potential effects on cellular processes. The compound has been evaluated for its ability to induce oxidative stress and apoptosis in cancer cells. Furthermore, its interactions with various enzymes and receptors are being explored to better understand its pharmacological potential .

Several compounds share structural similarities with 4-chlorophenylhydrazine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PhenylhydrazineC6_6H8_8N2_2Simple hydrazine derivative without chlorine
4-BromophenylhydrazineC6_6H7_7BrN2_2Similar structure with bromine substituent
3-ChlorophenylhydrazineC6_6H7_7ClN2_2Chlorine at the meta position
4-MethylphenylhydrazineC7_7H9_9N2_2Methyl group instead of chlorine

Uniqueness of 4-Chlorophenylhydrazine

What sets 4-chlorophenylhydrazine apart from its analogs is its specific chlorination pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of chlorine enhances its lipophilicity and may contribute to its unique pharmacological properties compared to other hydrazines .

Early Diazo-Coupling Techniques in Arylhydrazine Chemistry

The foundational synthesis of 4-chlorophenylhydrazine relied on diazo-coupling reactions, where 4-chloroaniline was diazotized using sodium nitrite (NaNO₂) under acidic conditions. The resulting diazonium salt was subsequently reduced to yield the hydrazine derivative. Early methodologies, such as those described in patent CN103910650A, involved:

  • Diazotization of 4-chloroaniline in hydrochloric acid (HCl) at 5–10°C.
  • Reduction of the diazonium salt with sodium sulfite (Na₂SO₃) or ammonium sulfite ((NH₄)₂SO₃).

These processes faced challenges, including:

  • Instability of diazonium intermediates, leading to side reactions such as dimerization or decomposition.
  • Low yields (60–70%) due to incomplete reduction and competing hydrolysis pathways.

Key advancements included optimizing pH control (pH 1–2 during diazotization) and temperature modulation to stabilize intermediates.

Transition to Sodium Metabisulfite-Mediated Reductive Pathways

The shift to sodium metabisulfite (Na₂S₂O₅) as a reducing agent marked a critical improvement. Unlike sodium sulfite, sodium metabisulfite offered:

  • Enhanced solubility, preventing caking during material charging.
  • Reduced side reactions by maintaining a mildly acidic environment (pH 6.5–8).

A representative protocol (CN101157634A) involved:

  • Diazotization of 4-chloroaniline with NaNO₂/HCl at 5–10°C.
  • Reduction with Na₂S₂O₅ at 50–60°C, achieving yields >85%.

Comparative Analysis of Reductants

ReductantYield (%)Purity (%)Side Products
Sodium sulfite63–7290–92Sulfate byproducts
Sodium metabisulfite85–9097–99Minimal

This transition also simplified post-reduction purification, as ammonium salts (e.g., NH₄Cl) remained soluble, minimizing contamination.

Emergence of Continuous Flow Reactor Systems for Scalability

Continuous flow chemistry revolutionized 4-chlorophenylhydrazine production by addressing batch process limitations:

  • Precise temperature control (e.g., 5–10°C for diazotization, 50–70°C for reduction).
  • Reduced residence times (seconds to minutes vs. hours in batch).

Case Study: Tubular Reactor Optimization (CN107573256A)

  • Diazotization: 4-Chloroaniline and NaNO₂ were mixed in a microreactor (residence time: 5 seconds).
  • Reduction: The diazonium stream was combined with Na₂S₂O₅ in a second reactor (residence time: 22 seconds).
  • Acidification: Hydrochloric acid (20%) precipitated the product (yield: 98.2%, purity: 99.7%).

Advantages of Flow Systems

  • Space-time yield: 22 kg product/hour/L reactor volume.
  • Safety: Minimized accumulation of explosive diazonium intermediates.

XLogP3

2.2

Related CAS

1073-70-7 (mono-hydrochloride)
14581-21-6 (sulfate(2:1))
70597-89-6 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 31 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 84 of 115 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (98.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1073-69-4

Wikipedia

4-chlorophenylhydrazine

Dates

Modify: 2023-08-15

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